Glycidyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in benzene, ethyl ether, ethyl alcohol

Solubility in water, g/100ml at 25 °C: 5 (moderate)

Synonyms

Canonical SMILES

Copolymerization for Tailored Properties

GMA readily copolymerizes with other monomers, such as methyl methacrylate or styrene. This copolymerization allows researchers to create polymers with a combination of properties from the individual monomers. For instance, GMA can enhance the adhesion properties of a copolymer while maintaining the mechanical strength of the other component [].

Epoxy Functionality for Crosslinking

GMA possesses a reactive epoxy group on its side chain. This functionality enables crosslinking reactions with various co-reactants, leading to the formation of highly branched or network structures. This approach is employed in the development of thermoset resins with improved thermal and chemical resistance [].

Surface Modification and Functionalization

The epoxy group in GMA can react with various functional groups like amines or thiols. This property is utilized in surface modification research, where GMA-containing copolymers are employed to improve adhesion between dissimilar materials or introduce specific functionalities onto surfaces [].

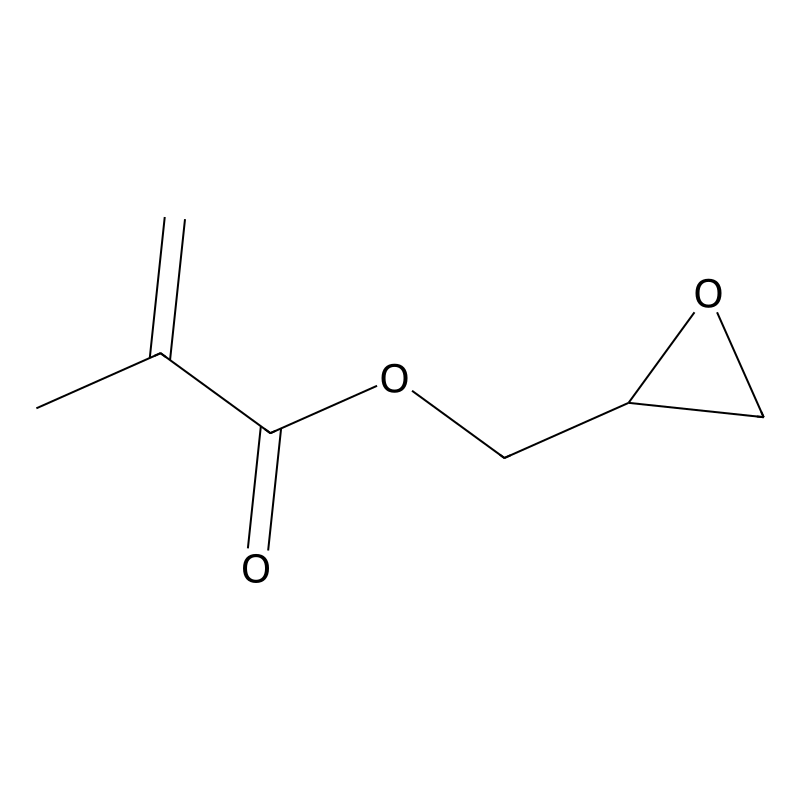

Glycidyl methacrylate is a bifunctional compound that serves as an ester of methacrylic acid and glycidol. This compound contains both an epoxide group and an acrylate group, making it a versatile monomer in polymer chemistry. Glycidyl methacrylate is primarily utilized in the production of epoxy resins and is favored for its ability to impart epoxy functionalization to polyolefins and various acrylate resins. Its unique structure allows for a wide range of chemical modifications, which enhance its utility in various applications, including coatings, adhesives, and composite materials .

GMA's mechanism of action depends on the intended application. In polymer synthesis, GMA acts as a bifunctional monomer. The methacrylate group participates in free radical polymerization, while the epoxide ring undergoes crosslinking with other reactive molecules. This dual functionality allows for the creation of polymers with specific properties like adhesion, strength, and chemical resistance [].

GMA is a hazardous material and requires proper handling procedures. Here are some safety concerns:

- Skin and eye irritant: GMA can cause irritation upon contact with skin and eyes [].

- Suspected respiratory irritant: Inhalation of GMA vapors may irritate the respiratory tract [].

- Possible skin sensitizer: Repeated exposure to GMA may cause skin sensitization [].

- Flammability: GMA is a flammable liquid with a low flash point.

- Epoxide Ring-Opening: This reaction occurs when nucleophiles attack the epoxide group, leading to the formation of hydroxyl groups. The reaction can vary based on pH conditions; for instance, at acidic pH (3.5), the compound reacts with both carboxylic and hydroxyl groups, while at alkaline pH (10.5), hydrolysis and transesterification become more favorable pathways .

- Transesterification: This mechanism involves the exchange of ester groups and is particularly relevant in modifying macromolecules like poly(vinyl alcohol) and poly(acrylic acid) through glycidyl methacrylate .

Glycidyl methacrylate exhibits notable biological activities, including:

- Genotoxicity: Studies indicate that glycidyl methacrylate can induce DNA damage, including double-strand breaks and unscheduled DNA synthesis. In vitro studies have shown positive results in various genotoxicity tests, suggesting its potential carcinogenic effects .

- Toxicological Profile: The compound has been classified as having moderate to high acute oral toxicity and high dermal acute toxicity. It is also considered corrosive to skin and can cause respiratory irritation upon exposure .

Glycidyl methacrylate can be synthesized through several methods:

- Direct Esterification: This method involves the reaction of glycidol with methacrylic acid under controlled conditions.

- Epoxidation of Methacrylic Acid: Another approach includes the epoxidation of the double bond in methacrylic acid followed by subsequent reactions to form glycidyl methacrylate.

- Free Radical Polymerization: Glycidyl methacrylate can be polymerized using free radical initiators, leading to a variety of polymer architectures .

Glycidyl methacrylate has diverse applications across several industries:

- Coatings: It is used in producing durable coatings due to its excellent adhesion properties.

- Adhesives: The compound enhances the bonding strength in adhesive formulations.

- Composites: Glycidyl methacrylate is employed in creating composite materials that require enhanced mechanical properties.

- Biomedical

Interaction studies involving glycidyl methacrylate focus on its reactivity with various nucleophiles. These studies reveal that:

- The presence of hydroxyl or carboxylic groups significantly influences the reaction pathways.

- Modifications can lead to tailored properties, such as increased hydrophilicity or improved mechanical strength in polymers developed from glycidyl methacrylate .

Glycidyl methacrylate shares structural similarities with several other compounds, notably:

| Compound | Structure Type | Key Features |

|---|---|---|

| Glycidol | Epoxide | Simple epoxide structure; used in synthesis |

| Glycidyl acrylate | Ester | Similar reactivity but with acrylic functionality |

| Methacrylic acid | Carboxylic acid | Core component in many polymerizations |

Uniqueness of Glycidyl Methacrylate

Glycidyl methacrylate stands out due to its dual functionality as both an epoxide and an acrylate, allowing for extensive modifications that can enhance material properties. Unlike glycidol, which lacks the acrylate functionality, or glycidyl acrylate, which does not possess an epoxide group, glycidyl methacrylate provides a unique platform for creating complex polymer architectures with tailored properties suitable for advanced applications .

Purity

Physical Description

Liquid

Colorless liquid with a fruity odor; [HSDB]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

189 °C

Flash Point

84 °C (Tag open cup)

Heavy Atom Count

Vapor Density

Density

1.07 g/cu m @ 25 °C

Relative density (water = 1): 1.08

LogP

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H360F: May damage fertility [Danger Reproductive toxicity];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Vapor Pressure

Vapor pressure, kPa at 25 °C: 0.42

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

25067-05-4

Metabolism Metabolites

Wikipedia

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

Epichlorohydrin + methacrylic acid (esterification)

General Manufacturing Information

Plastics Material and Resin Manufacturing

2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester: ACTIVE

2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography TLC, polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Dates

Synthesis and characterization of site selective photo-crosslinkable glycidyl methacrylate functionalized gelatin-based 3D hydrogel scaffold for liver tissue engineering

Md Moniruzzaman Sk, Prativa Das, Amit Panwar, Lay Poh TanPMID: 33812568 DOI: 10.1016/j.msec.2020.111694

Abstract

The presented work outlined the development of a new biocompatible hydrogel material that has potential applications in soft tissue engineering. As a proof of concept, human hepatocytes were used to demonstrate the suitability of this material in providing conducive environment for cellular growth and functional development. Herein, a detailed synthesis of novel gelatin derivatives - photo-crosslinkable glycidyl methacrylate (GMA) functionalized gelatins (Gelatin-GMA), and preparation of three-dimensional (3D) hydrogel scaffolds for the encapsulated Huh-7.5 cells is reported. The Gelatin-GMA biopolymers were synthesized at two different pH values of 3.5 (acidic) and 10.5 (basic) where two different photo-crosslinkable polymers were formed utilizing -COOH & -OH groups in acidic pH, and -NH& -OH groups in basic pH. The hydrogels were prepared using an initiator (Irgacure I2959) in the presence of UV light. The Gelatin-GMA biopolymers were characterized using spectroscopic studies which confirmed the successful preparation of the polymer derivatives. Rheological measurement was carried out to characterize the mechanical properties and derive the mesh sizes of the 3D hydrogels. Subsequently, detailed in vitro hepatocyte compatibility and functionality studies were performed in the 3D cell seeded hydrogel platform. The 3D hydrogel design with larger mesh sizes utilizes the advantage of the excellent diffusion properties of porous platform, and enhanced cell-growth was observed, which in turn elicited favorable Huh-7.5 response. The hydrogels led to improved cellular functions such as differentiation, viability and proliferation. Overall, it showed that the Gelatin-GMA based hydrogels presented better results compared to control sample (GelMA) because of the higher mesh sizes in Gelatin-GMA based hydrogels. Additionally, the functional group studies of the two Gelatin-GMA samples revealed that the cell functionalities are almost unaffected even after the tripeptide - Arg-Gly-Asp (RGD) in Gelatin-GMA synthesized at pH 3.5 is no longer completely available.

Bisphosphonated-immobilized porous cellulose monolith with tentacle grafting by atom transfer radical polymerization for selective adsorption of lysozyme

Tian Yao, Yuxin Liao, Shasha Li, Liangzhi Qiao, Kaifeng DuPMID: 34157476 DOI: 10.1016/j.chroma.2021.462337

Abstract

Here, a m-xylene bisphosphonate immobilized tentacle-type cellulose monolith (BP-PCM) is prepared by atom transfer radical polymerization for lysozyme purification. In the preparation, the m-xylene bisphosphonate was anchored glycidyl methacrylate and then polymerized to enhance the flexibility of the ligands to improve lysozyme adsorption capacity, and glycerol monomethacrylate serves as spacer to further optimize the layers structure and ligands density of the grafted tentacles for satisfactory adsorption capacity. The maximum static and dynamic adsorption capacity (10% breakthrough) of BP-PCM reach to 169.6 and 102.6 mg mL, respectively. Moreover, BP-PCM displays weak nonspecific adsorption and is able to successfully enrich lysozyme from diluted chicken egg white, indicating the excellent selectivity. The results demonstrated that BP-PCM is promising for use as high-capacity protein chromatography.

Photografting of biochelator onto polypropylene film as an antioxidant clean label

Kambiz Sadeghi, Jongchul SeoPMID: 33647698 DOI: 10.1016/j.foodchem.2021.129362

Abstract

A ligand film with citric acid (CA) on the surface as a biochelator was prepared via photografting. Polypropylene film was photochemically brushed by immobilizing glycidyl methacrylate onto the film surface (PP-g-GMA) in the presence of benzophenone. The ligand film (PP-g-GMA-g-CA) was developed via a ring-opening reaction between PP-g-GMA and CA. The chemical structure was examined using Fourier transform infrared spectroscopy and X-ray photoelectron spectroscopy. Microstructure and grafting morphology were observed using scanning electron microscopy and atomic force microscopy, and brushed-like configuration and porous surface morphology were described. A large amount of carboxylic acid (215 ± 11 nm) was detected on the surface of PP-g-GMA-g-CA and afforded chelation of Fe(215 ± 11 nm). This ligand film exhibited chelating activity in vitamin C and virgin olive oil (p < 0.05), which extended the shelf-life of these foods. Moreover, overall migration analysis demonstrated that it can be considered as a non-migratory antioxidant.

Thomas Später, Aleksandra O Mariyanats, Maria A Syachina, Anton V Mironov, Alexander G Savelyev, Anastasia V Sochilina, Michael D Menger, Polina A Vishnyakova, Evgeniya Y Kananykhina, Timur Kh Fatkhudinov, Gennady T Sukhikh, Dmitry D Spitkovsky, Alisa Katsen-Globa, Matthias W Laschke, Vladimir K Popov

PMID: 33320574 DOI: 10.1021/acsbiomaterials.0c00741

Abstract

In this study, we prepared hydrogel scaffolds for tissue engineering by computer-assisted extrusion three-dimensional (3D) printing with photocured (λ = 445 nm) hyaluronic acid glycidyl methacrylate (HAGM). The developed product was compared with the polylactic--glycolic acid (PLGA) scaffolds generated by means of the original antisolvent 3D printing methodology. The cytotoxicity and cytocompatibility of the scaffolds were analyzed

by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide tests, flow cytometry, and scanning electron microscopy. Anti-inflammatory and proangiogenic properties of the scaffolds were evaluated in the dorsal skinfold chamber mouse model by means of intravital fluorescence microscopy, histology, and immunohistochemistry throughout an observation period of 14 days.

, none of the scaffolds revealed cytotoxicity on days 1, 2, and 5 after seeding with umbilical cord-derived multipotent stromal cells, and the primary cell adhesion to the surface of HAGM scaffolds was low.

, implanted HAGM scaffolds showed enhanced vascularization and host tissue ingrowth, and the inflammatory response to them was less pronounced compared with PLGA scaffolds. The results indicate excellent biocompatibility and vascularization capacity of the developed 3D printed HAGM scaffolds and position them as strong candidates for advanced tissue engineering applications.

Development of Inherently Antibacterial, Biodegradable, and Biologically Active Chitosan/Pseudo-Protein Hybrid Hydrogels as Biofunctional Wound Dressings

Maoli Yin, Shuangshuang Wan, Xuehong Ren, Chih-Chang ChuPMID: 33739108 DOI: 10.1021/acsami.0c21680

Abstract

Developing a new family of hydrogel-based wound dressings that could have a dual biofunctionality of antibacterial and biological responses is highly desirable. In this study, an inherently effective antibacterial and biodegradable hydrogel dressing without the need for impregnated antibiotics was designed, synthesized, characterized, and examined for its effect on macrophages, which initiated inflammatory activity and activated both NO and TNF-α production for the purpose of achieving a better and faster wound healing. The purposes of this research was to develop a novel family of cationic biodegradable hydrogels based on arginine-based poly(ester urea urethane) (Arg-PEUU) and glycidyl methacrylate-modified chitosan (CS-GMA) that has both inherent antibacterial and bioactive functionality as a wound healing dressing for accelerated healing of contaminated or infected wounds. These hybrid hydrogels present a well-defined three-dimensional microporous network structure and have a high water absorption ability, and their biodegradation is effectively accelerated in the presence of lysozymes. The hemolytic activity test, MTT assay, and live/dead assay of these hybrid hydrogels indicated that they had no cytotoxicity toward red blood cells, NIH-3T3 fibroblast cells, and human vascular endothelial cells, thus corroborating their cytocompatibility. Furthermore, these hybrid hydrogels could elevate the release of both produced NO and TNF-α by stimulating and activating RAW 264.7 macrophages, augmenting their antibacterial biological response. The antibacterial assay of these hybrid hydrogels demonstrated their excellent antibacterial activity without the need for impregnated antibacterial agents. Taken together, this new family of biodegradable, antibacterial, and biologically responsive hybrid hydrogels exhibits great potential as biofunctional antibacterial wound dressing candidates for wound healing.pH-triggered intracellular release of doxorubicin by a poly(glycidyl methacrylate)-based double-shell magnetic nanocarrier

Nasrin Zohreh, Zahra Rastegaran, Seyed Hassan Hosseini, Mehdi Akhlaghi, Cosmin Istrate, Cristina BusuiocPMID: 33255062 DOI: 10.1016/j.msec.2020.111498

Abstract

Two core-double-shell pH-sensitive nanocarriers were fabricated using FeO

as magnetic core, poly(glycidyl methacrylate-PEG) and salep dialdehyde as the first and the second shell, and doxorubicin as the hydrophobic anticancer drug. Two nanocarriers were different in the drug loading steps. The interaction between the first and the second shell assumed to be pH-sensitive via acetal cross linkages. The structure of nanocarriers, organic shell loading, magnetic responsibility, morphology, size, dispersibility, and drug loading content were investigated by IR, NMR, TG, VSM, XRD, DLS, HRTEM and UV-Vis analyses. The long-term drug release profiles of both nanocarriers showed that the drug loading before cross-linking between the first and second shell led to a more pH-sensitive nanocarrier exhibiting higher control on DOX release. Cellular toxicity assay (MTT) showed that DOX-free nanocarrier is biocompatible having cell viability greater than 80% for HEK-293 and MCF-7 cell lines. Besides, high cytotoxic effect observed for drug-loaded nanocarrier on MCF-7 cancer cells. Cellular uptake analysis showed that the nanocarrier is able to transport DOX into the cytoplasm and perinuclear regions of MCF-7 cells. In vitro hemolysis and coagulation assays demonstrated high blood compatibility of nanocarrier. The results also suggested that low concentration of nanocarrier have a great potential as a contrast agent in magnetic resonance imaging (MRI).

Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals

Ali Fouad, Adel A Marzouk, Montaser Sh A Shaykoon, Samy M Ibrahim, Sobhy M El-Adl, Ashraf GhanemPMID: 34207780 DOI: 10.3390/molecules26123527

Abstract

Daptomycin, a macrocyclic antibiotic, is here used as a new chiral selector in preparation of chiral stationary phase (CSP) in a recently prepared polymer monolithic capillary. The latter is prepared using the copolymerization of the monomers glycidyl methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA) in the presence of daptomycin in water. Under reversed phase conditions (RP), the prepared capillaries were tested for the enantioselective nanoliquid chromatographic separation of fifty of the racemic drugs of different pharmacological groups, such as adrenergic blockers, H1-blockers, NSAIDs, antifungal drugs, and others. Baseline separation was attained for many drugs under RP-HPLC. Daptomycin expands the horizon of chiral selectors in HPLC.Cytocompatibility of Modified Silk Fibroin with Glycidyl Methacrylate for Tissue Engineering and Biomedical Applications

Heesun Hong, Ok Joo Lee, Young Jin Lee, Ji Seung Lee, Olatunji Ajiteru, Hanna Lee, Ye Ji Suh, Md Tipu Sultan, Soon Hee Kim, Chan Hum ParkPMID: 33383963 DOI: 10.3390/biom11010035